molecular formula C12H12ClN3O2 B15235960 (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride

(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride

Cat. No.: B15235960
M. Wt: 265.69 g/mol
InChI Key: MDAZTTIPBWYTTA-XHIXCECLSA-N
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Description

(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a hydrazone linkage, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride typically involves the condensation of quinoline-8-carbaldehyde with hydrazine derivatives under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence under certain conditions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. The hydrazone linkage is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carbaldehyde: A precursor in the synthesis of (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride.

    Hydrazine derivatives: Compounds with similar hydrazone linkages.

    Quinoline derivatives: Compounds with similar quinoline moieties.

Uniqueness

This compound is unique due to its combination of a quinoline moiety and a hydrazone linkage, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

(2E)-2-(quinolin-8-ylhydrazinylidene)propanoic acid;hydrochloride

InChI

InChI=1S/C12H11N3O2.ClH/c1-8(12(16)17)14-15-10-6-2-4-9-5-3-7-13-11(9)10;/h2-7,15H,1H3,(H,16,17);1H/b14-8+;

InChI Key

MDAZTTIPBWYTTA-XHIXCECLSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=O)O.Cl

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C(=O)O.Cl

Origin of Product

United States

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